molecular formula C10H12N2S B14158346 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol CAS No. 4198-61-2

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol

Cat. No.: B14158346
CAS No.: 4198-61-2
M. Wt: 192.28 g/mol
InChI Key: BXHJSFOJMVMXSH-UHFFFAOYSA-N
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Description

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This similarity allows benzimidazole derivatives to interact easily with biological systems, making them valuable in various therapeutic areas .

Preparation Methods

The synthesis of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol typically involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under specific conditions. One common method involves reacting ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions, followed by purification steps involving hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and efficiency.

Chemical Reactions Analysis

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzimidazoles or thiol derivatives .

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol involves its interaction with biological targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of purines, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

2-(6-Methyl-1h-benzimidazol-2-yl)ethanethiol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

4198-61-2

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C10H12N2S/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)

InChI Key

BXHJSFOJMVMXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCS

Origin of Product

United States

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